![molecular formula C20H21N3OS B11149863 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11149863.png)
1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone , a derivative of piperidine and thiazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a phenylpiperidine moiety linked to a thiazole ring, suggesting potential interactions with various biological targets.
1. CNS Activity
Research indicates that compounds similar to this one exhibit significant central nervous system (CNS) activity. The piperidine structure is known for its ability to cross the blood-brain barrier, which may contribute to its efficacy in treating neurological disorders. For example, derivatives have shown promise in treating conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation .
2. Antitumor Activity
Studies have demonstrated that related compounds possess antitumor properties. For instance, certain derivatives were found to inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inducing apoptosis and cell cycle arrest in malignant cells .
3. Metabolic Syndrome Treatment
The compound has been investigated for its effects on metabolic syndrome components, including insulin resistance and obesity. It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and associated with metabolic disorders . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.
Case Study 1: CNS Disorders
A study involving a related compound demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease. The treatment group exhibited reduced levels of amyloid-beta plaques and improved memory retention compared to the control group .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with derivatives of this compound showed IC50 values indicating potent cytotoxicity. For example, one derivative exhibited an IC50 of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Inhibition of key enzymes involved in steroid metabolism contributes to its effects on metabolic syndrome.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone may inhibit enzymes related to cognitive decline. Specifically, they have been studied for their potential to treat conditions such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter levels and reducing oxidative stress .
Metabolic Syndrome
This compound has shown promise in the treatment of metabolic syndrome, which includes disorders like type 2 diabetes and obesity. It acts by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in glucose metabolism and fat accumulation . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood pressure.
Case Studies
A study evaluated the antimicrobial activity of similar compounds derived from piperidine and thiazole structures. These derivatives demonstrated significant antimicrobial effects against various bacterial strains, indicating their potential as lead compounds for antibiotic development .
In Vitro Studies
In vitro evaluations have shown that compounds with similar structures exhibit promising results against cancer cell lines, particularly liver cancer cells. Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer progression .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
CNS Disorders | Inhibition of neurotransmitter breakdown | Potential treatment for Alzheimer's disease |
Metabolic Syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved insulin sensitivity |
Antimicrobial Activity | Disruption of bacterial cell walls | Significant activity against tested strains |
Anticancer Activity | Interaction with proteins involved in cell proliferation | Effective against liver cancer cell lines |
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(4-phenylpiperidin-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H21N3OS/c24-19(14-18-15-25-20(21-18)23-10-4-5-11-23)22-12-8-17(9-13-22)16-6-2-1-3-7-16/h1-7,10-11,15,17H,8-9,12-14H2 |
InChI Key |
WETFMFIHIIUNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.